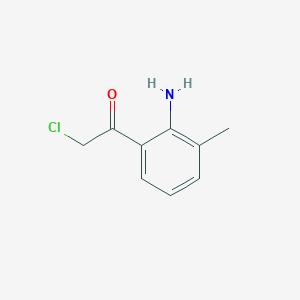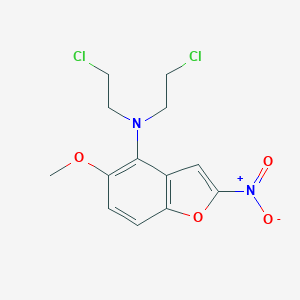![molecular formula C3H8O B033646 Isopropanol, [2-14C] CAS No. 104810-30-2](/img/structure/B33646.png)
Isopropanol, [2-14C]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Isopropanol is primarily produced by combining propene and water in a high-temperature and pressure environment. The presence of an acid catalyst speeds up the reaction . Another common method is indirect hydration, where sulfuric acid is first added to propene to form isopropyl hydrogen sulfate. This intermediate is then hydrolyzed to release isopropanol .Molecular Structure Analysis
Isopropanol is a secondary alcohol and a structural isomer of propanol. This means it shares the same molecular formula with propanol but has a different arrangement of atoms . A theoretical study on intermolecular hydrogen bonds of isopropanol-water clusters has been conducted, providing insights into the molecular association structure in isopropanol-water solution .Chemical Reactions Analysis
Isopropanol exhibits the alcohol reactions characteristic of this -OH functional group. It is oxidized to give acetone, a reaction carried out with oxidizing agents such as chromic acid. It can also be carried out by heating with copper catalysts in a dehydrogenation reaction .Physical And Chemical Properties Analysis
Isopropanol is characterized by its high volatility and low boiling point, which is around 82.6 °C . Its melting point stands at -89 °C . The compound is fully miscible with most solvents, including water, ether, and chloroform . In addition, it’s also capable of dissolving a range of non-polar compounds, which highlights its property as a versatile solvent .Mecanismo De Acción
Safety and Hazards
Isopropanol is highly flammable and can easily ignite. It should be kept away from heat sources, sparks, and open flames . Furthermore, its vapors can form explosive mixtures with air . Isopropanol can also be harmful or fatal if swallowed, and can cause irritation upon contact with the skin or eyes . Chronic exposure can lead to more serious health issues, such as respiratory problems, headaches, dizziness, and even damage to the central nervous system .
Direcciones Futuras
Global consumption of IPA is expected to grow at an average of 2%-3% annually in 2023–28, with most markets in Asia (especially Southeast Asia and Oceania, South Asia [India] and mainland China), showing higher-than-average growth rates over the next five years . By 2028, additional capacity is also expected in North America, Western Europe, Central and Eastern Europe and South Korea .
Propiedades
IUPAC Name |
(214C)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMGEQAYNKOFK-YZRHJBSPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[14CH](C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropanol, [2-14C] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B33564.png)
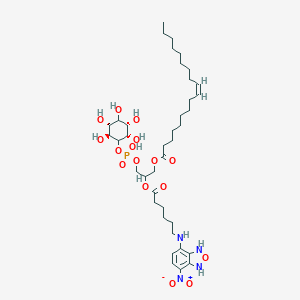

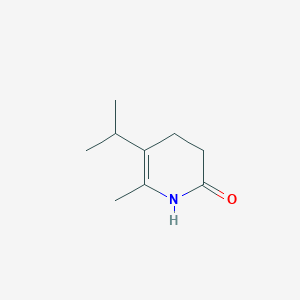

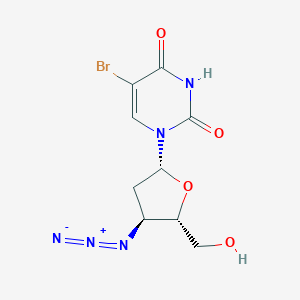
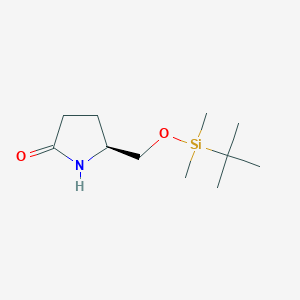
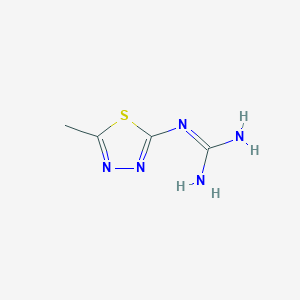
![[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenyl]boronic acid](/img/structure/B33580.png)


